D-myo-Inositol 3,4,5,6-tetrakisphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

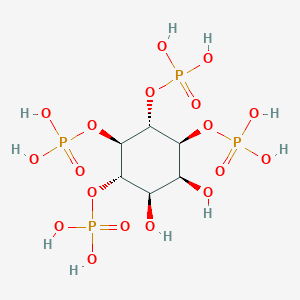

1D-myo-Inositol 3,4,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate compound with four phosphate groups positioned at the 3-, 4-, 5-, and 6-positions of the inositol ring . This compound is a significant metabolite in various biological processes and has been studied for its roles in cellular signaling and regulation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1D-myo-Inositol 3,4,5,6-tetrakisphosphate involves the phosphorylation of myo-inositol. One common method includes the use of inositol-tetrakisphosphate 1-kinase, which catalyzes the phosphorylation of 1this compound to form 1D-myo-inositol 1,3,4,5,6-pentakisphosphate . The reaction typically requires ATP and magnesium ions as cofactors .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions: 1D-myo-Inositol 3,4,5,6-tetrakisphosphate primarily undergoes phosphorylation reactions. It can be phosphorylated by inositol-tetrakisphosphate 1-kinase to form 1D-myo-inositol 1,3,4,5,6-pentakisphosphate .

Common Reagents and Conditions:

Reagents: ATP, magnesium ions

Conditions: Enzymatic reactions typically occur under physiological conditions (pH 7.4, 37°C).

Major Products:

1D-myo-Inositol 1,3,4,5,6-pentakisphosphate: Formed by the phosphorylation of 1this compound.

Applications De Recherche Scientifique

1D-myo-Inositol 3,4,5,6-tetrakisphosphate has various applications in scientific research:

Cellular Signaling: It plays a role in the regulation of calcium-mediated chloride secretion.

Biological Studies: Used to study the metabolic pathways involving inositol phosphates in organisms such as mice.

Medical Research: Investigated for its potential regulatory effects on intracellular calcium levels and its implications in diseases related to calcium signaling.

Mécanisme D'action

1D-myo-Inositol 3,4,5,6-tetrakisphosphate functions as a signaling molecule by interacting with specific kinases and phosphatases. It can inhibit plasma membrane calcium-activated chloride channels, thereby regulating calcium ion concentrations within cells . The compound is phosphorylated to form 1D-myo-inositol 1,3,4,5,6-pentakisphosphate, which does not inhibit these channels, indicating a regulatory mechanism involving phosphorylation states .

Comparaison Avec Des Composés Similaires

1D-myo-Inositol 1,4,5,6-tetrakisphosphate: Another inositol tetrakisphosphate with phosphate groups at different positions.

1D-myo-Inositol 1,3,4,5-tetrakisphosphate: Differently phosphorylated inositol phosphate.

Uniqueness: 1D-myo-Inositol 3,4,5,6-tetrakisphosphate is unique due to its specific phosphorylation pattern, which imparts distinct biological functions, particularly in calcium signaling pathways .

Activité Biologique

D-myo-Inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P4) is a polyphosphorylated inositol compound that plays a crucial role in cellular signaling pathways. Its biological activities are significant in various physiological processes, including calcium signaling and ion channel regulation. This article explores the compound's biological activity, its mechanisms of action, and its implications in health and disease.

-

Calcium Signaling Modulation :

- Ins(3,4,5,6)P4 acts as a negative regulator of calcium-activated chloride channels (CaCCs) in epithelial cells. It selectively inhibits these channels by modulating their sensitivity to intracellular calcium levels. The compound's inhibitory effect is particularly pronounced at elevated calcium concentrations typical of stimulated cells .

- The concentration of Ins(3,4,5,6)P4 increases during sustained stimulation of G-protein-coupled receptors (GPCRs), which activate phospholipase C and elevate cytosolic Ca²⁺ levels .

- Inhibition of Phosphatases :

- Impact on Ion Channels :

Case Studies and Experimental Evidence

- A study published in the Journal of Biological Chemistry highlighted that Ins(3,4,5,6)P4 directly blocks epithelial CaCCs in a biphasic manner (activation at low concentrations and inhibition at higher concentrations). This effect was shown to be dependent on the phosphorylation state of the channel .

- Another research article indicated that increased expression of inositol-polyphosphate kinase/phosphatase enhances the accumulation of Ins(3,4,5,6)P4 and its regulatory effects on CaCCs. This suggests a feedback mechanism where cellular signaling can modulate the levels and effects of this tetrakisphosphate .

Table: Summary of Biological Activities

Therapeutic Implications

The biological activities of this compound have significant therapeutic implications:

- Diabetic Nephropathy : By regulating calcium signaling pathways involved in renal function.

- Cystic Fibrosis : Modulating chloride ion transport may provide insights into treatment strategies for this genetic disorder.

- Cancer Therapy : Targeting ion channel regulation could influence tumor growth and metastasis.

Propriétés

Numéro CAS |

112791-61-4 |

|---|---|

Formule moléculaire |

C6H16O18P4 |

Poids moléculaire |

500.08 g/mol |

Nom IUPAC |

[(1S,2R,3S,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1 |

Clé InChI |

MRVYFOANPDTYBY-UZAAGFTCSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

SMILES isomérique |

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

SMILES canonique |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Key on ui other cas no. |

121010-58-0 112791-61-4 |

Description physique |

Solid |

Synonymes |

D-myo-inositol 3,4,5,6-tetrakisphosphate Ins(3,4,5,6)P3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.